molecular formula C7H10F2O2 B1429843 2,2-Difluorocyclohexane-1-carboxylic acid CAS No. 1461714-25-9

2,2-Difluorocyclohexane-1-carboxylic acid

Cat. No. B1429843
M. Wt: 164.15 g/mol
InChI Key: PBKMJGYFCYLGLD-UHFFFAOYSA-N
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Description

2,2-Difluorocyclohexane-1-carboxylic acid (DFCCA) is an organic compound that belongs to the carboxylic acid family . It has a CAS Number of 1461714-25-9 and a linear formula of C7H10F2O2 .


Molecular Structure Analysis

The molecular structure of DFCCA is represented by the linear formula C7H10F2O2 . The InChI code for this compound is 1S/C7H10F2O2/c8-7(9)4-2-1-3-5(7)6(10)11/h5H,1-4H2,(H,10,11) .

Scientific Research Applications

Inhibition of ACC Deaminase

Studies on similar compounds like 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) have shown its potential as an inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. The increased reactivity due to its cyclopropyl functionality makes DFACC a significant compound in researching ACC deaminase inhibition (Liu et al., 2015).

Catalysis in Chemical Synthesis

The use of metal-organic frameworks (MOFs) containing similar carboxylic acids has been demonstrated in catalyzing chemical reactions, such as the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid. These findings suggest potential applications of 2,2-Difluorocyclohexane-1-carboxylic acid in catalysis and organic synthesis (Paul et al., 2016).

Selective Activation of C–H Bonds

Research on carboxyl-containing ligands, like 2,2′-bipyridine-4,4′-dicarboxylic acid, in iron catalysts has shown selective activation of secondary C–H bonds in cycloalkanes. This indicates that derivatives of 2,2-Difluorocyclohexane-1-carboxylic acid might play a role in selective chemical transformations (Shi et al., 2013).

Deoxyfluorination of Carboxylic Acids

Studies involving the deoxyfluorination of carboxylic acids to form acyl fluorides highlight the potential application of 2,2-Difluorocyclohexane-1-carboxylic acid in facilitating similar transformations (Wang et al., 2021).

Environmental Degradation Studies

Research on the degradation of fluorotelomer alcohols to perfluorinated carboxylic acids (PFCAs) implies a potential research avenue for 2,2-Difluorocyclohexane-1-carboxylic acid in environmental science and pollution studies (Ellis et al., 2004).

Crystallographic Characterization in Peptide Research

Crystallographic studies of 1-aminocyclohexane-1-carboxylic acid derivatives provide insights into the potential use of 2,2-Difluorocyclohexane-1-carboxylic acid in peptide research and structural biology (Valle et al., 1988).

Catalytic Oxidation Studies

The application of copper polymers in the catalytic oxidation of cyclohexane, using carboxylate-containing ligands, opens the door for the exploration of 2,2-Difluorocyclohexane-1-carboxylic acid in similar catalytic processes (Hazra et al., 2016).

Biodegradation Research

Studies on the biotransformation of fluorotelomer alcohols by fungi, leading to the formation of polyfluorocarboxylic acids, suggest a potential application of 2,2-Difluorocyclohexane-1-carboxylic acid in environmental biodegradation and bioremediation research (Tseng et al., 2014).

properties

IUPAC Name

2,2-difluorocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c8-7(9)4-2-1-3-5(7)6(10)11/h5H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKMJGYFCYLGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluorocyclohexane-1-carboxylic acid

CAS RN

1461714-25-9
Record name 2,2-difluorocyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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